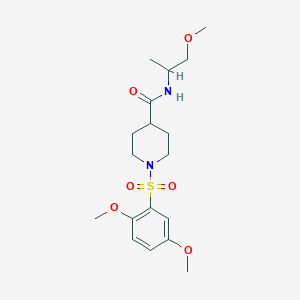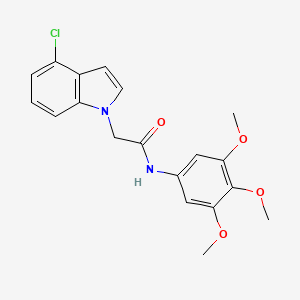
1-(4,6-dimethylpyrimidin-2-yl)-N-(octahydro-2H-quinolizin-1-ylmethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, a piperidine ring, and a quinolizidine moiety. Its unique structure makes it a candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using appropriate alkyl halides.
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Quinolizidine Moiety: The quinolizidine moiety is introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the pyrimidine and piperidine rings with the quinolizidine moiety using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID: Similar pyrimidine structure but with a pyrazole ring.
1-(4,6-DIMETHYLPYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXYLIC ACID: Lacks the quinolizidine moiety.
Uniqueness
1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a pyrimidine ring, piperidine ring, and quinolizidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H35N5O |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H35N5O/c1-16-14-17(2)25-22(24-16)27-12-8-18(9-13-27)21(28)23-15-19-6-5-11-26-10-4-3-7-20(19)26/h14,18-20H,3-13,15H2,1-2H3,(H,23,28) |
InChI Key |
NFDKTFHFPOGECM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NCC3CCCN4C3CCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide](/img/structure/B11125560.png)

![6-({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid](/img/structure/B11125574.png)
![N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B11125582.png)
![4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone](/img/structure/B11125591.png)
![4-[4-oxo-3(4H)-quinazolinyl]-N-phenethylbutanamide](/img/structure/B11125603.png)
![6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-alaninate](/img/structure/B11125604.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11125606.png)

![N-(3,4-dimethylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B11125624.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide](/img/structure/B11125627.png)
![N-[2-(4-benzylpiperidino)-2-oxoethyl]-2-pyrazinecarboxamide](/img/structure/B11125628.png)
![N-(2-ethoxyphenyl)-2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11125642.png)
![7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11125644.png)
